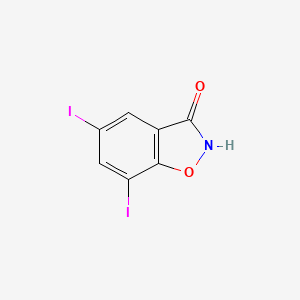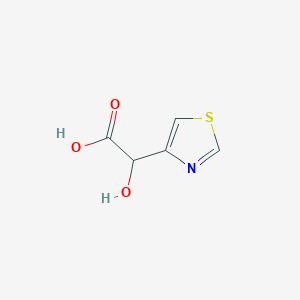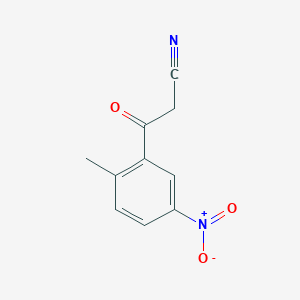
3-Mesitylcyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mesitylcyclobutanol is an organic compound characterized by a cyclobutane ring substituted with a mesityl group (2,4,6-trimethylphenyl) and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesitylcyclobutanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of mesitylmagnesium bromide with cyclobutanone, followed by hydrolysis to yield this compound . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Mesitylcyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields mesitylcyclobutanone, while reduction can produce mesitylcyclobutane.
Scientific Research Applications
3-Mesitylcyclobutanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying cyclobutane derivatives.
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Mesitylcyclobutanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the mesityl group can engage in hydrophobic interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol: Similar in structure but lacks the mesityl group.
3-Methylcyclobutanol: Contains a methyl group instead of a mesityl group.
Cyclobutanone: The hydroxyl group is replaced by a carbonyl group.
Uniqueness
3-Mesitylcyclobutanol is unique due to the presence of the mesityl group, which imparts distinct chemical and physical properties. This substitution enhances the compound’s stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C13H18O/c1-8-4-9(2)13(10(3)5-8)11-6-12(14)7-11/h4-5,11-12,14H,6-7H2,1-3H3 |
InChI Key |
BXHSFLNGBCAJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2CC(C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13704527.png)

